9H-Purin-6-amine hemisulfate dihydrate

Solubility Formulation Cell culture media

9H-Purin-6-amine hemisulfate dihydrate (CAS 6509-19-9), synonymously adenine hemisulfate dihydrate or adenine sulfate dihydrate, is the crystalline dihydrate form of the 2:1 adenine‑sulfuric acid salt (C10H16N10O6S, MW 404.37 g·mol⁻¹). As a salt of the essential purine nucleobase adenine—a fundamental component of DNA, RNA, ATP, NAD, FAD, and cAMP—this compound dissolves substantially better in aqueous media than adenine free base and delivers adenine in a stoichiometrically defined, non‑hygroscopic format that minimizes batch‑to‑batch weight variability during media preparation.

Molecular Formula C10H16N10O6S
Molecular Weight 404.37 g/mol
CAS No. 6509-19-9
Cat. No. B1461682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine hemisulfate dihydrate
CAS6509-19-9
Molecular FormulaC10H16N10O6S
Molecular Weight404.37 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.OS(=O)(=O)O
InChIInChI=1S/2C5H5N5.H2O4S.2H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);2*1H2
InChIKeyMKPCNMXYTMQZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine Hemisulfate Dihydrate (CAS 6509-19-9) — What It Is and Why Its Form Matters for Procurement


9H-Purin-6-amine hemisulfate dihydrate (CAS 6509-19-9), synonymously adenine hemisulfate dihydrate or adenine sulfate dihydrate, is the crystalline dihydrate form of the 2:1 adenine‑sulfuric acid salt (C10H16N10O6S, MW 404.37 g·mol⁻¹) . As a salt of the essential purine nucleobase adenine—a fundamental component of DNA, RNA, ATP, NAD, FAD, and cAMP—this compound dissolves substantially better in aqueous media than adenine free base [1] and delivers adenine in a stoichiometrically defined, non‑hygroscopic format that minimizes batch‑to‑batch weight variability during media preparation . These properties have established the dihydrate hemisulfate as the preferred pharmaceutical raw material, plant tissue‑culture additive, and yeast‑genetics reagent over the anhydrous sulfate or the free base [1].

Why Adenine Free Base or Adenosine Cannot Replace 9H‑Purin‑6‑amine Hemisulfate Dihydrate in Standardized Protocols


Although adenine free base (CAS 73‑24‑5) and adenosine (CAS 58‑61‑7) supply the same purine skeleton, they are not functionally interchangeable with 9H‑purin‑6‑amine hemisulfate dihydrate in either plant tissue‑culture or yeast‑genetics workflows. Adenine free base exhibits a cold‑water solubility of merely 0.5 mg mL⁻¹ at 20 °C [1], whereas the hemisulfate dihydrate delivers ≥4 mg mL⁻¹ under identical conditions —an approximately 8‑fold improvement that eliminates the need for hot dissolution or strong alkali, both of which can degrade heat‑labile media components. In plant micropropagation, the hemisulfate serves as a cytokinin precursor that mitigates benzyladenine‑induced shoot‑tip necrosis [2] and provides a sulfate‑donor function absent in adenine hydrochloride . In yeast two‑hybrid and auxotrophic‑selection systems, the precise 0.003 % (w/v) working concentration standardized for YPAD/SC media relies on the defined dihydrate stoichiometry; substitution with the anhydrous salt or the free base alters the effective adenine molarity and can lead to aberrant pink‑colony phenotypes or false‑negative auxotrophy results [3].

Quantitative Differentiation Evidence for 9H‑Purin‑6‑amine Hemisulfate Dihydrate — Head‑to‑Head Comparisons and Cross‑Study Data


Aqueous Solubility: Hemisulfate Dihydrate vs. Adenine Free Base (~8‑Fold Enhancement at Room Temperature)

At 20–25 °C, adenine free base dissolves in water at only 0.5 mg mL⁻¹ [1], necessitating hot dissolution (100 °C, 25 mg mL⁻¹) or use of strong acid/alkali for stock preparation [2]. In contrast, 9H‑purin‑6‑amine hemisulfate dihydrate (as the anhydrous‑equivalent sulfate salt) achieves ≥4 mg mL⁻¹ in room‑temperature water and 0.4 g per 100 mL in hot water [3]. This 8‑fold solubility advantage allows preparation of concentrated aqueous stocks without heating, preserving the integrity of co‑dissolved vitamins and hormones.

Solubility Formulation Cell culture media

Mitigation of Benzyladenine‑Induced Shoot‑Tip Necrosis in Woody Plant Micropropagation

In Syzygium cumini nodal‑segment culture, benzyladenine (BA) alone induced rapid shoot‑bud initiation but all proliferated shoots exhibited stunted growth, leaf abscission, and shoot‑tip necrosis (STN) [1]. Co‑supplementation with adenine sulphate (the dihydrate hemisulfate) considerably reduced STN and yielded a maximum of 14 healthy shoots per explant [1]. Without the adenine sulphate adjuvant, the BA‑only treatment failed to produce viable elongated shoots, while the combination MS + BA (10 μM) + AdS + GA3 (2.5 μM) delivered 15 shoots with a mean shoot length of 5.9 cm [1]. This adjuvant effect is unique to the sulfate salt; adenine free base lacks the sulfate counter‑ion that enhances uptake and metabolic conversion [2].

Plant tissue culture Shoot tip necrosis Cytokinin adjuvant

Stoichiometric Precision: Dihydrate (CAS 6509‑19‑9) vs. Anhydrous Hemisulfate (CAS 321‑30‑2) for Reproducible Molarity

The dihydrate form (C10H16N10O6S, MW 404.37) contains two molecules of water of crystallization that are stable under ambient storage (loss on drying ≤10 % at 105 °C ; some manufacturers specify ≤2 % ). In contrast, the anhydrous hemisulfate (CAS 321‑30‑2, MW 368.33) is hygroscopic and its water content varies with lot and storage conditions, leading to mass errors of up to ~9 % if weighed without Karl‑Fischer correction . Standardized yeast‑genetics protocols, including YPAD and synthetic‑complete media, specify adenine hemisulfate at 0.003–0.004 % (w/v) [1]; using the dihydrate form ensures that the weighed mass corresponds to a known, constant adenine molarity, preventing the pink‑colony phenotype that arises from inadvertent adenine under‑supplementation in ade2 mutant strains [1].

Stoichiometry Media formulation Yeast genetics

Purity Profile: HPLC ≥99 % to 99.91 % — Enabling Reproducible Plant Cell Culture and Yeast Auxotrophy Selection

Commercial lots of 9H‑purin‑6‑amine hemisulfate dihydrate consistently achieve HPLC purity ≥99 % with some vendors reporting 99.66 % , 99.91 % , or ≥99.9 % [1]. This contrasts with the broader typical purity range for adenine free base (≥98 % to ≥99 % ) and is critical for applications where trace contaminants interfere: in yeast two‑hybrid systems, residual adenine‑pathway intermediates can suppress the ade2 red‑colony phenotype; in plant cell culture, impurities can confound cytokinin dose‑response curves. The BioReagent‑grade designation (Sigma A3159) additionally certifies suitability for mammalian cell culture and protoplast work .

Purity HPLC QC specifications

Dual‑Role Advantage: Cytokinin Precursor and Sulfate Donor in Plant‑Cell‑Culture Media

Unlike adenine free base, which supplies only the purine moiety, 9H‑purin‑6‑amine hemisulfate dihydrate simultaneously serves as a cytokinin biosynthesis precursor and a sulfate donor . At 25 mg L⁻¹ in Murashige & Skoog (MS) medium, it increases the frequency of multiple shoot production and recovers chlorotic leaf symptoms . In Picrorhiza scrophulariiflora, adenine sulphate at 100 mg L⁻¹ elicits 18 shoots per explant, compared to zero shoots on basal MS [1]. Adenine hydrochloride (CAS 2922‑28‑3) could theoretically supply the purine skeleton but lacks the sulfate counter‑ion that contributes to sulfur nutrition and osmotic balance; no peer‑reviewed study was found demonstrating equivalent performance of adenine hydrochloride as a direct substitute for the hemisulfate in MS‑based media.

Cytokinin precursor Sulfate donor Plant cell culture

Validated Component of Yeast YPAD and Synthetic‑Complete Media for Auxotrophic Selection

9H‑Purin‑6‑amine hemisulfate dihydrate is the adenine source specified at 0.003–0.004 % (w/v) in standard YPAD and synthetic‑complete (SC) yeast media [1][2]. In ade2 auxotrophic strains, adenine starvation leads to accumulation of a red pigment (polyribosylaminoimidazole) and growth arrest [3]; supplementation with adenine hemisulfate at 40 mg L⁻¹ completely rescues growth and suppresses pigment accumulation [1]. Vendors such as Takara‑Clontech explicitly caution that using a different adenine source or reducing the hemisulfate concentration below the standardized level causes Matchmaker™ yeast strains to turn pink or red, compromising two‑hybrid screening results [4]. The dihydrate form is preferred over the anhydrous salt because its fixed water content enables direct weighing without pre‑drying or post‑weighing Karl‑Fischer adjustment .

Yeast genetics Auxotrophy YPAD medium

Procurement‑Driven Application Scenarios for 9H‑Purin‑6‑amine Hemisulfate Dihydrate (CAS 6509‑19‑9)


Woody Plant Micropropagation: BA‑Induced Shoot‑Tip Necrosis Rescue

In commercial micropropagation of recalcitrant woody species (e.g., Syzygium, teak, eucalyptus), benzyladenine (BA) is the primary cytokinin for shoot induction but frequently causes shoot‑tip necrosis and leaf abscission. Co‑supplementation with 9H‑purin‑6‑amine hemisulfate dihydrate at 25–150 mg L⁻¹ considerably reduces necrosis and increases viable shoot yield—from zero elongated shoots (BA alone) to 14–15 shoots per explant with a mean length of 5.9 cm in Syzygium cumini [1]. This adjuvant function is not replicated by adenine free base, adenosine, or kinetin, making the hemisulfate dihydrate a mandatory component of the production medium.

Yeast Two‑Hybrid and Auxotrophic Selection Systems

The compound is the standard adenine source in YPAD (0.003–0.004 % w/v) and synthetic‑complete drop‑out media for Saccharomyces cerevisiae ade2 mutant strains . It is listed as an essential nutrient to improve yeast transformation efficiency and as a component of auxotrophy selection reagents . Procurement of the dihydrate form (CAS 6509‑19‑9) rather than the anhydrous salt (CAS 321‑30‑2) ensures reproducible adenine molarity and prevents the pink‑colony phenotype that indicates adenine under‑supplementation, which would otherwise invalidate two‑hybrid screening results.

High‑Concentration Aqueous Stock Preparation for Automated Media Dispensing

With a room‑temperature water solubility of ≥4 mg mL⁻¹—compared to only 0.5 mg mL⁻¹ for adenine free base [2]—the hemisulfate dihydrate enables preparation of 100–250 mg L⁻¹ working‑strength stocks without heating or acid addition [3]. This property is critical for automated liquid‑handling systems and large‑scale bioproduction facilities where hot dissolution steps are impractical and can degrade co‑formulated vitamins and plant growth regulators.

Plant Protoplast Culture and Medium D / SP Formulations

The hemisulfate salt is a documented component of medium D and medium SP for protoplast culture . In Arabidopsis mesophyll protoplast assays, adenine hemisulfate is used in SD medium lacking histidine and adenine for auxotrophic selection in transient expression systems [4]. Its dual role as purine source and sulfate donor reduces the total number of medium components, a practical advantage in complex protoplast‑isolation and culture protocols where osmotic balance and minimal manipulation are critical.

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